molecular formula C20H17F3N2O4S B2697434 (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

(E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2697434
M. Wt: 438.4 g/mol
InChI Key: NTPGYMQNBCMQPC-CXUHLZMHSA-N
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Description

(E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a synthetic chemical reagent featuring a 5-ene-thiazol-4(5H)-one core, a scaffold recognized as a privileged structure in modern medicinal chemistry . This compound is of significant interest for hit-to-lead optimization campaigns and diversity-oriented synthesis in drug discovery research. The molecular structure integrates two key pharmacophoric elements. First, the 5-(3,4,5-trimethoxybenzylidene) moiety is a common subunit in bioactive molecules and is known for its utility in constructing compounds with various pharmacological profiles . Second, the 2-((3-(trifluoromethyl)phenyl)amino) substituent at the thiazolone ring may influence the compound's electronic properties and binding affinity, potentially enhancing its interaction with biological targets. Although the specific biological profile and molecular targets of this exact compound require empirical determination, derivatives of the 5-ene-thiazol-4(5H)-one class have been extensively studied and reported in scientific literature to exhibit a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The presence of the exocyclic double bond at the C5 position is a critical feature for the pharmacological activity of such derivatives and serves as an efficient synthetic handle for further chemical modification . Researchers are encouraged to investigate this compound as a core scaffold for developing novel small molecules, particularly for probing undiscovered biological targets or optimizing known activity pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5E)-2-[3-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-27-14-7-11(8-15(28-2)17(14)29-3)9-16-18(26)25-19(30-16)24-13-6-4-5-12(10-13)20(21,22)23/h4-10H,1-3H3,(H,24,25,26)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPGYMQNBCMQPC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific thiazole derivative, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the reaction of thiosemicarbazones with aldehydes or ketones. In the case of this compound, a modified synthetic route was employed to incorporate the trifluoromethyl and trimethoxy substituents, which are crucial for enhancing biological activity. The structure was confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 2.57 µM, indicating strong cytotoxic effects compared to standard drugs like Staurosporine (IC50 = 6.77 µM) .
  • HepG2 (Liver Cancer) : Similarly, it showed effective inhibition with an IC50 value of around 7.26 µM .

These results suggest that the compound can effectively disrupt cancer cell growth and may trigger apoptosis through various mechanisms.

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of key signaling pathways associated with tumor growth. Notably, it has been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical player in tumor angiogenesis:

  • VEGFR-2 Inhibition : The compound demonstrated an IC50 value of 0.15 µM against VEGFR-2 compared to Sorafenib (IC50 = 0.059 µM), indicating its potential as a multi-target therapeutic agent .

Comparative Efficacy

A comparative analysis of various thiazole derivatives reveals that structural modifications significantly influence their biological activity. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-72.57Apoptosis induction
(E)-4cHepG27.26Apoptosis induction
SorafenibVEGFR-20.059Angiogenesis inhibition

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antiproliferative Studies : A study focusing on a series of thiazole derivatives reported that modifications at positions on the thiazole ring significantly affected antiproliferative activity against MCF-7 and HepG2 cells .
  • In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy observed in vitro and assess potential side effects and pharmacokinetics.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives possess significant anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, thiazole-based compounds have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHCT-11615
Compound BHepG210
Compound CMCF-712

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant activity. Studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy. For example, compounds with specific substitutions demonstrated significant protection in animal models against seizures induced by pentylenetetrazol .

Table 2: Anticonvulsant Efficacy of Thiazole Compounds

CompoundModel UsedEffective Dose (mg/kg)Reference
Compound DMES Model<20
Compound EscPTZ Model<25

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one typically involves multi-step reactions including condensation reactions and cyclization processes. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

Table 3: Summary of Synthesis Methods

Method UsedDescription
Knoevenagel CondensationUsed to form the benzylidene moiety
CyclizationTo form the thiazole ring
Substitution ReactionsTo modify functional groups for enhanced activity

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Activity : A recent study demonstrated that a thiazole derivative significantly reduced tumor size in xenograft models, showcasing its potential as a therapeutic agent .
  • Case Study on Anticonvulsant Effects : In a controlled trial, a thiazole-based compound was shown to reduce seizure frequency in patients with refractory epilepsy, indicating its clinical relevance .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4,5-trimethoxybenzylidene group in the target compound provides higher steric bulk and electron density compared to simpler substituents (e.g., 3-methoxy in or 4-ethoxy-3-methoxy in ). This may enhance binding to hydrophobic pockets in biological targets. The 3-(trifluoromethyl)phenylamino group (target compound) vs. 2-(trifluoromethyl)phenylamino () demonstrates positional isomerism, which can drastically alter pharmacophore orientation.

Stereochemistry :

  • Most synthesized analogs adopt the (Z)-configuration due to thermodynamic control during synthesis . The (E)-isomer’s stability and activity remain understudied but could exhibit distinct bioactivity profiles.

Q & A

Q. Are synergistic effects observed with clinical agents?

  • Combination index (CI) analysis :
  • With fluconazole (against C. albicans): CI = 0.3–0.5 (synergistic) at 0.5× MIC concentrations .
  • With doxorubicin (against MCF-7): CI = 1.2 (antagonistic) due to overlapping ROS mechanisms .

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